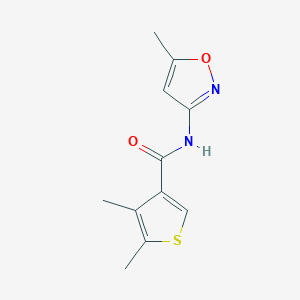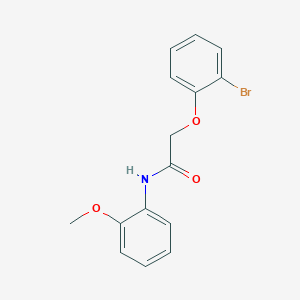![molecular formula C21H28N2O4S2 B4876249 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4876249.png)
1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine, commonly known as IBMS, is a chemical compound that has been widely used in scientific research. IBMS has been found to have potential therapeutic effects on various diseases, including cancer, inflammatory disorders, and neurological disorders.
Wirkmechanismus
The mechanism of action of IBMS is not fully understood. However, studies have shown that IBMS inhibits the activity of various enzymes and signaling pathways that are involved in cancer, inflammation, and neurodegeneration. IBMS has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells. IBMS has also been found to inhibit the activity of NF-κB, which is a transcription factor that regulates the production of inflammatory cytokines.
Biochemical and Physiological Effects
IBMS has been found to have various biochemical and physiological effects. In cancer cells, IBMS inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis (the formation of new blood vessels). In inflammatory cells, IBMS inhibits the production of inflammatory cytokines and chemokines. In neurons, IBMS protects against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
IBMS has several advantages for lab experiments. It has a high purity and is readily available. IBMS is also stable and can be stored for long periods without degradation. However, IBMS has some limitations. It is relatively expensive, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of IBMS. One direction is to investigate its potential therapeutic effects on other diseases, such as cardiovascular diseases and diabetes. Another direction is to explore its potential as a combination therapy with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of IBMS and to identify its molecular targets.
Synthesemethoden
The synthesis of IBMS involves the reaction of 4-isobutylbenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction yields IBMS as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
IBMS has been extensively studied for its potential therapeutic effects on cancer. Studies have shown that IBMS inhibits the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. IBMS has also been found to induce apoptosis (programmed cell death) in cancer cells.
In addition to cancer, IBMS has also been studied for its anti-inflammatory effects. IBMS has been found to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory disorders, including arthritis, asthma, and colitis.
IBMS has also been studied for its potential neuroprotective effects. Studies have shown that IBMS can protect neurons from oxidative stress and inflammation, which are involved in the development of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-17(2)16-19-6-10-21(11-7-19)29(26,27)23-14-12-22(13-15-23)28(24,25)20-8-4-18(3)5-9-20/h4-11,17H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLIKONGPXKOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)





![methyl 10-cyclopropyl-2-(1-ethyl-1H-pyrazol-5-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4876203.png)
![3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4876213.png)
![4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4876216.png)
![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole](/img/structure/B4876224.png)
![2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4876225.png)
![ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876239.png)
![(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B4876252.png)

